molecular formula C15H10O3 B13137010 7-Hydroxy-2-methylanthraquinone CAS No. 83312-51-0

7-Hydroxy-2-methylanthraquinone

Cat. No.: B13137010
CAS No.: 83312-51-0
M. Wt: 238.24 g/mol
InChI Key: UMJCTADKPMCLGQ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-methylanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The molecular formula of this compound is C15H10O3, and it features a hydroxyl group at the 7th position and a methyl group at the 2nd position on the anthraquinone core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methylanthraquinone typically involves the hydroxylation of 2-methylanthraquinone. One common method is the Friedel-Crafts acylation of phthalic anhydride with toluene, followed by cyclization and oxidation to yield 2-methylanthraquinone. The hydroxylation of 2-methylanthraquinone can be achieved using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions .

Industrial Production Methods: Industrial production of anthraquinones, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2-methylanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has demonstrated that 7-hydroxy-2-methylanthraquinone exhibits significant antimicrobial properties. In particular, it has shown efficacy against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study : A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations indicating strong antibacterial activity .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which can mitigate oxidative stress-related diseases. Its ability to scavenge free radicals makes it a valuable component in formulations aimed at promoting health and preventing chronic diseases.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25
Ascorbic Acid15
Quercetin30

Agricultural Applications

1. Insecticidal Properties

This compound has been investigated as a potential insecticide, particularly against mosquito larvae such as Aedes aegypti. Its low LC50 values indicate high efficacy as a larvicide while posing minimal risk to non-target organisms.

Case Study : In a larvicidal assay, the compound exhibited an LC50 of 4.78 mg/L against Aedes aegypti, demonstrating its potential as an environmentally friendly alternative to synthetic insecticides .

2. Pesticidal Activity

The compound's pesticidal properties extend beyond insect larvae to include effects on other pests, suggesting its utility in integrated pest management strategies.

Environmental Applications

1. Bioremediation Potential

Given its structure, this compound may play a role in bioremediation efforts, particularly in the degradation of organic pollutants in aquatic environments. Its interaction with various microbial communities can facilitate the breakdown of harmful substances.

Case Study : Research indicated that this compound could enhance the degradation rates of certain pollutants when introduced to contaminated water systems, thus supporting environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2-methylanthraquinone involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. The compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting receptor tyrosine kinases .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-2-methylanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 7th position and methyl group at the 2nd position contribute to its unique reactivity and potential therapeutic applications .

Biological Activity

7-Hydroxy-2-methylanthraquinone (CAS Number: 6268-09-3) is a member of the anthraquinone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound based on recent studies and findings.

This compound has the molecular formula C15H10O3C_{15}H_{10}O_{3} and a molecular weight of approximately 238.24 g/mol. Its physical properties include:

  • Melting Point : 184-185 °C
  • Boiling Point : 444.6 °C at 760 mmHg
  • Density : 1.371 g/cm³
  • Flash Point : 236.8 °C

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values :
    • HCT116 (human colon cancer): 5.9 μg/mL
    • H1299 (lung cancer): 4.1 μg/mL
    • MCF-7 (breast cancer): 3 μg/mL .

These findings suggest that the compound may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 2.5 μM against strains such as Staphylococcus aureus and Escherichia coli .
  • It also exhibits antifungal activities, making it a candidate for further exploration in treating infections.

Antioxidant Activity

This compound has been shown to possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological effects of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, leading to oxidative stress in cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways in malignant cells, contributing to its anticancer effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression and microbial growth.

Case Studies

Several studies have documented the effects of this compound on various cell lines:

StudyCell LineIC50/CC50Observations
HCT1165.9 μg/mLSignificant growth inhibition
H12994.1 μg/mLInduction of apoptosis
MCF-73 μg/mLCytotoxicity observed

These studies highlight the compound's potential as a therapeutic agent in oncology.

Safety and Toxicity

While the therapeutic potential is promising, safety assessments are crucial. Long-term exposure to anthraquinones has been associated with adverse effects, including carcinogenicity in animal models . Therefore, further research is needed to evaluate the safety profile of this compound in clinical settings.

Properties

CAS No.

83312-51-0

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-hydroxy-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7,16H,1H3

InChI Key

UMJCTADKPMCLGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

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